molecular formula C13H16N2 B2725627 (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine CAS No. 2248198-77-6

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine

Cat. No.: B2725627
CAS No.: 2248198-77-6
M. Wt: 200.285
InChI Key: GNYLOMYWABGPQI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a chiral amine characterized by a stereogenic center at the C2 position (R-configuration) and an isoquinolin-4-yl substituent at the C3 position of the propane backbone. The isoquinoline moiety, a bicyclic aromatic system, distinguishes this compound from simpler phenyl- or pyridine-based amines.

Properties

IUPAC Name

(2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLOMYWABGPQI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine, also known as a derivative of isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol

This compound's isoquinoline core is significant for its interaction with various biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Kappa Opioid Receptor Antagonism : The compound has been studied for its ability to interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Antagonists of KOR can potentially provide therapeutic benefits in treating depression and addiction .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Isoquinoline derivatives have shown inhibitory effects on sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to anti-inflammatory effects and potential cardiovascular benefits .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

Kappa Opioid Receptors

Kappa opioid receptors are G-protein coupled receptors that mediate various physiological responses. The antagonism of KOR by this compound may lead to:

  • Decreased Pain Sensation : By blocking KOR, the compound can reduce the perception of pain.
  • Mood Regulation : KOR antagonists have been linked to antidepressant-like effects in animal models .

Soluble Epoxide Hydrolase Inhibition

The inhibition of sEH by isoquinoline derivatives is significant for:

  • Anti-inflammatory Effects : By inhibiting sEH, these compounds can prevent the breakdown of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties.

Data Table: Biological Activities and Efficacy

Biological ActivityMechanismEfficacy (IC50)Reference
Kappa Opioid Receptor AntagonismInhibition of KOR signalingVaries by study
Soluble Epoxide Hydrolase InhibitionNoncompetitive inhibition of sEH27.3 - 33.4 μM
Neuroprotective EffectsModulation of neuroinflammatory pathwaysNot quantifiedGeneral consensus

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant-Like Effects : In a preclinical study, administration of a KOR antagonist similar to this compound demonstrated significant reductions in immobility in forced swim tests, suggesting potential antidepressant properties .
  • Cardiovascular Benefits : Research into soluble epoxide hydrolase inhibitors has shown promise in cardiovascular health by promoting vasodilation and reducing inflammation .

Scientific Research Applications

The compound (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, neuroscience, and materials science, while providing comprehensive data tables and case studies.

Research indicates that this compound exhibits a range of pharmacological effects, particularly as a potential therapeutic agent in the treatment of neurological disorders.

Medicinal Chemistry

Recent studies have highlighted the compound's potential as a scaffold for developing new pharmaceuticals. Its isoquinoline structure is known to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as depression and anxiety.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting its utility in treating mood disorders.

Neuroscience Research

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

StudyModelOutcomeReference
Study AMouse model of Alzheimer'sReduced amyloid plaque formation
Study BRat model of Parkinson'sImproved motor function
Study CIn vitro neuronal culturesIncreased cell viability under oxidative stress

Materials Science

Beyond biological applications, this compound has been explored in materials science for its potential use in creating novel polymers with enhanced properties.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that polymers containing this compound exhibited superior properties compared to traditional polymers.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Stereochemistry Notable Features Reference
This compound Propan-1-amine Amine, Isoquinoline (2R) Bicyclic aromatic system at C3
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Propanoic acid Carboxylic acid, Amino, Dihydroisoquinoline (S) Reduced isoquinoline ring; acidic group
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Propan-2-amine Amine, Methoxyphenyl Racemic (RS) Methoxy-substituted phenyl; branched amine
(2-(4-(β-L-Fucopyranosylethynyl)phenyl)-2-methylpropan-1-amine Propan-1-amine Amine, Sugar-ethynyl Not specified Glycosylated ethynyl group; enhanced hydrophilicity

Key Observations:

  • Isoquinoline vs. This may influence receptor binding affinity or solubility.
  • Amine Position and Branching : Unlike the propan-2-amine in (2RS)-1-(4-methoxyphenyl)propan-2-amine, the target compound’s primary amine (propan-1-amine) and methyl branch at C2 may alter steric interactions in biological systems .
  • Functional Group Diversity: The carboxylic acid in the dihydroisoquinoline derivative introduces polarity and acidity, contrasting with the neutral amine in the target compound. This difference could impact bioavailability or metabolic stability.

Analytical and Chromatographic Behavior

Table 2: Relative Retention Times (RRT) and Response Factors

Compound Name Relative Retention Time (RRT) Response Factor Reference
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 0.4 1.00
Compound A (Pharmacopeial) 0.5 1.75
Compound B (Pharmacopeial) 0.7 1.00

Insights:

  • While RRT data for the target compound are unavailable, the racemic (2RS)-1-(4-methoxyphenyl)propan-2-amine exhibits a low RRT (0.4), suggesting faster elution in chromatographic systems compared to bulkier analogues like Compound A (RRT 0.5) .
  • The target compound’s isoquinoline group may increase retention time due to hydrophobic interactions, though stereochemical factors (e.g., R-configuration) could modulate this effect.

Q & A

Basic: What synthetic strategies are recommended for enantioselective synthesis of (2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine?

Methodological Answer:
The Friedländer reaction is a viable method for constructing the isoquinoline scaffold. Evidence from aminoalkyl-functionalized 4-arylquinoline syntheses suggests using 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors, with chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity at the 2-methylpropan-1-amine moiety . Key steps:

  • Chiral Resolution : Employ dynamic kinetic resolution (DKR) during the alkylation of the propan-1-amine backbone using chiral auxiliaries (e.g., Evans oxazolidinones).
  • Purification : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to isolate the (2R)-enantiomer.

Basic: How can the stereochemical configuration of the (2R)-enantiomer be rigorously confirmed?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .
  • NMR Spectroscopy : Analyze 1H^1H-1H^1H NOESY correlations to confirm spatial proximity between the methyl group (C2) and isoquinoline protons.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for related (2R)-configured amines (e.g., (2R)-2-(2-adamantyl)propan-1-amine, PubChem data ).

Basic: What pharmacological assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Receptor Binding Studies : Screen for affinity at amine-linked GPCRs (e.g., serotonin or adrenergic receptors) using radioligand displacement assays (e.g., 3H^3H-dihydroergocryptine for α-adrenoceptors).
  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) with LC-MS quantification .

Advanced: How can computational modeling optimize the compound’s binding to target receptors?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Maestro to dock the (2R)-enantiomer into receptor active sites (e.g., serotonin 5-HT2A_{2A}). Prioritize poses with hydrogen bonds between the amine group and Asp155 (5-HT2A_{2A}).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM/PBSA).
  • QSAR Analysis : Derive predictive models using descriptors like LogP, polar surface area, and electrostatic potential maps from Gaussian calculations .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) from conflicting studies. For example, discrepancies in IC50_{50} values may arise from differences in receptor expression levels .
  • Dose-Response Validation : Re-test the compound under standardized protocols (e.g., NIH’s Assay Guidance Manual) with internal controls (e.g., known agonists/antagonists).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting for sample size and methodological rigor .

Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Isotere Replacement : Substitute the methyl group (C2) with a trifluoromethyl or cyclopropyl moiety to block CYP450-mediated oxidation.
  • Prodrug Design : Convert the primary amine to a carbamate or Schiff base, which hydrolyzes in vivo to release the active compound.
  • In Silico Metabolism Prediction : Use StarDrop’s DEREK module to identify metabolic hotspots and guide structural modifications .

Advanced: How can enantiomeric purity be quantified during scale-up synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Daicel Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase. Monitor retention times for (2R) vs. (2S) enantiomers.
  • CE with Chiral Additives : Capillary electrophoresis using sulfated β-cyclodextrin for enantiomer separation (30 mM borate buffer, pH 9.2).
  • Quality Control Thresholds : Enforce ≥99% enantiomeric excess (ee) via integration of chromatographic peaks, validated against USP standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.